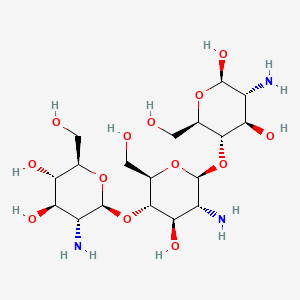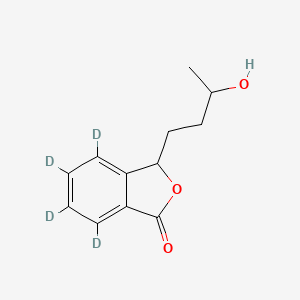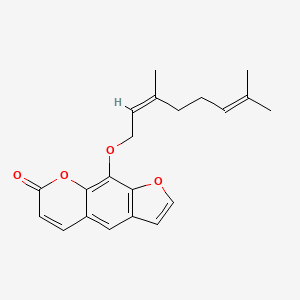![molecular formula C24H27N7O B11932561 trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)
trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-4181366 is a selective and highly potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including diabetes and neurodegenerative disorders such as Alzheimer’s disease .
Méthodes De Préparation
The synthesis of PF-4181366 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
- Formation of the pyrazolo[3,4-d]pyrimidin-4-one core structure.
- Introduction of the cyclopentyl group.
- Addition of the pyrrolidinyl and quinoxalinylmethyl groups.
The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
PF-4181366 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of PDE9A in cGMP signaling pathways.
Biology: Investigated for its effects on cellular functions and signaling mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders
Mécanisme D'action
PF-4181366 exerts its effects by inhibiting the activity of PDE9A, leading to an increase in cGMP levels. This elevation in cGMP can modulate various physiological processes, including vasodilation, platelet aggregation, and neuronal signaling. The compound specifically targets the catalytic domain of PDE9A, preventing the hydrolysis of cGMP and thereby enhancing its signaling effects .
Comparaison Avec Des Composés Similaires
PF-4181366 is compared with other PDE9A inhibitors such as BAY73-6691, PF-04447943, and compounds 3r and 28s. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. PF-4181366 is noted for its high potency and selectivity, making it a unique and valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H27N7O |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
1-cyclopentyl-6-[(3R,4R)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m0/s1 |
Clé InChI |
SNCRCEGCQVMUBS-KXBFYZLASA-N |
SMILES isomérique |
C[C@H]1CN(C[C@@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
SMILES canonique |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)




![(3S,3aS,6S,6aS)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11932528.png)

![(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11932533.png)

![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)
